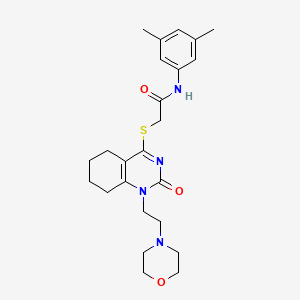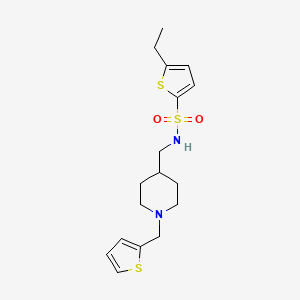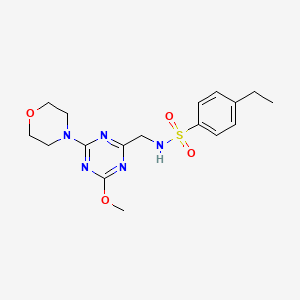
3-(3,3-Dimethoxycyclobutyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(3,3-Dimethoxycyclobutyl)pyrrolidine" is not directly mentioned in the provided papers. However, the papers do discuss related pyrrolidine derivatives and their synthesis, which can offer insights into the chemistry of similar compounds. Pyrrolidine derivatives are known for their versatility in drug synthesis and the construction of various heterocyclic compounds .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve complex reactions that build molecular complexity through the formation of multiple bonds. For instance, a novel three-component bicyclization strategy has been established for the synthesis of pyrano[3,4-c]pyrroles, which involves a sequence of reactions including Huisgen 1,3-dipole formation, Passerini-type reaction, Mumm rearrangement, and an oxo-Diels-Alder reaction . Additionally, Mn(III)-mediated cascade cyclization has been used to construct pyrrolopyridine derivatives, forming two new C-C bonds and one C-N bond via a radical pathway .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex and is often elucidated using spectroscopic methods such as NMR and mass spectrometry. For example, the structures of hexahydrocyclopenta[cyclobuta]pyrroles were deduced from their 1H, 13C NMR, and mass spectra . The crystal structure of a related compound, 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine, has been determined by X-ray analysis, revealing a deviation from planar configuration and providing insights into the analgesic activity of the cycloaliphatic amine part .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions due to the high reactivity of the active methylene group next to the carbonyl of the pyrrolidine ring. These reactions can be used to synthesize a large variety of heterocyclic compounds . For example, formal [3 + 2] cycloaddition reactions have been used to synthesize novel pyrrolo[1,2-d][1,2,4]triazines . Acylation reactions of pyrrolidine-2,4-diones have also been performed to synthesize 3-acyltetramic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their specific substituents and molecular structure. The crystal and molecular structure analysis provides information on the compound's density and crystallography . The reactivity of the compound can be inferred from the types of reactions it undergoes, such as acylation and cycloaddition, which can affect its potential as a raw material for drug synthesis .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Pyrrolidines, such as 3-(3,3-Dimethoxycyclobutyl)pyrrolidine, play a significant role in medicinal chemistry. They are used in the synthesis of various compounds and have shown diverse biological effects. For example, pyrrolidines can be synthesized through [3+2] cycloaddition reactions, offering a method to create bioactive compounds for medical use. Such processes are vital for developing new drugs and understanding reaction mechanisms in organic chemistry (Żmigrodzka et al., 2022).
Applications in Organic Synthesis and Catalysis
- Pyrrolidines are key heterocyclic compounds with numerous applications in organic synthesis, metal catalysis, and organocatalysis. They are especially useful as ligands for transition-metal catalysts. Recent advancements in synthesis techniques, such as the discovery of organoaluminum promoters, have facilitated the creation of complex poly-heterocyclic pyrrolidines from simple materials, demonstrating their versatility in various chemical processes (Otero-Fraga et al., 2017).
Role in Natural Product Synthesis
- Pyrrolidine derivatives, including this compound, are often the core of many natural products with strong bioactivity profiles. Advances in synthesizing pyrrolidine-spirooxindole compounds have led to increased interest in developing these compounds as potential medicinal agents or biological probes. This showcases their importance in the field of natural product chemistry and drug discovery (Galliford & Scheidt, 2007).
Green Synthesis and Sustainable Chemistry
- The development of green and sustainable synthesis methods for pyrrolidine compounds, including environmentally friendly reactions, is a growing area of interest. These methods prioritize high yields, eco-friendliness, and the absence of toxic solvents, underlining the movement towards more sustainable practices in chemical synthesis (Wang et al., 2018).
Drug Design and Development
- Pyrrolidines, by virtue of their structural and chemical properties, are key intermediates in the synthesis of various drugs. Their ability to be easily modified allows for the creation of new medicinal molecules with improved biological activity. This adaptability makes them valuable in the pharmaceutical industry for designing novel therapeutic agents (Rubtsova et al., 2020).
Wirkmechanismus
While the specific mechanism of action for “3-(3,3-Dimethoxycyclobutyl)pyrrolidine” is not mentioned in the search results, it’s worth noting that compounds that present the pyrrolidinic system have been considered as lead molecules, since their use in medicinal chemistry has grown during the last years .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “3-(3,3-Dimethoxycyclobutyl)pyrrolidine” are not mentioned in the search results, it’s worth noting that the development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Eigenschaften
IUPAC Name |
3-(3,3-dimethoxycyclobutyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-12-10(13-2)5-9(6-10)8-3-4-11-7-8/h8-9,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQHOFFIZRCYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C2CCNC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3016420.png)


![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B3016423.png)
![8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3016425.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3016427.png)


![3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016431.png)

![N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3016436.png)


